molecular formula C18H19N3O3 B5730359 1-(4-methoxyphenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea

1-(4-methoxyphenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea

Cat. No.: B5730359
M. Wt: 325.4 g/mol
InChI Key: MGDXMUJEPWGRPQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and an isoindole moiety

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and phthalic anhydride.

    Formation of Isoindole: Phthalic anhydride reacts with 4-methoxyaniline to form an isoindole intermediate.

    Urea Formation: The isoindole intermediate is then reacted with an isocyanate derivative to form the final urea compound.

The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine to facilitate the reactions.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to achieve the desired transformations.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-phenylurea: This compound lacks the isoindole moiety, which may result in different biological activities and properties.

    1-(4-Methoxyphenyl)-3-[2-(3-oxo-1H-indol-2-yl)ethyl]urea: This compound contains an indole group instead of an isoindole, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-15-8-6-14(7-9-15)20-18(23)19-10-11-21-12-13-4-2-3-5-16(13)17(21)22/h2-9H,10-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDXMUJEPWGRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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